molecular formula C18H22O2 B14447349 4,4'-(2-Methylpentane-1,1-diyl)diphenol CAS No. 74462-03-6

4,4'-(2-Methylpentane-1,1-diyl)diphenol

Cat. No.: B14447349
CAS No.: 74462-03-6
M. Wt: 270.4 g/mol
InChI Key: NTGORZWIQPZKLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2-Methylpentane-1,1-diyl)diphenol typically involves the condensation of phenol with 2-methylpentane-1,1-diol under acidic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the diphenol compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4,4’-(2-Methylpentane-1,1-diyl)diphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,4’-(2-Methylpentane-1,1-diyl)diphenol involves its interaction with various molecular targets and pathways. It can bind to estrogen receptors, mimicking the effects of natural estrogens and potentially disrupting endocrine function . This interaction can lead to changes in gene expression and cellular function, contributing to its biological effects.

Comparison with Similar Compounds

Properties

CAS No.

74462-03-6

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

4-[1-(4-hydroxyphenyl)-2-methylpentyl]phenol

InChI

InChI=1S/C18H22O2/c1-3-4-13(2)18(14-5-9-16(19)10-6-14)15-7-11-17(20)12-8-15/h5-13,18-20H,3-4H2,1-2H3

InChI Key

NTGORZWIQPZKLD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Origin of Product

United States

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